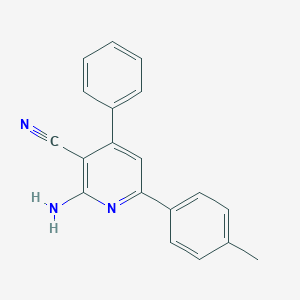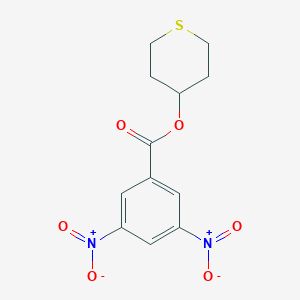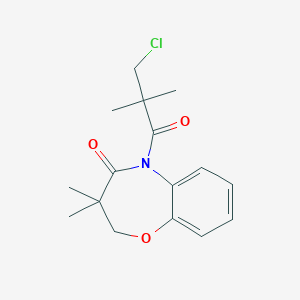![molecular formula C17H16N2O2 B293285 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B293285.png)
3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Chemical Characterization and Spectroscopy Studies
- The chemical compound 4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one, a variant of the queried compound, was isolated from Melicope moluccana T.G. Hartley. Its chemical structure was elucidated using UV, IR, HRESIMS, 1D, and 2D-NMR spectroscopy, showcasing the detailed characterization methods used for such compounds (Tanjung et al., 2017).
Chemical Reaction Studies
- Structure assignment and reaction behaviors of compounds closely related to 3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one were investigated through spectroscopy and reaction with sodium methoxide, providing insights into the chemical behavior and potential applications of these compounds in various reactions (Boryczka et al., 2010).
Pharmacological Profiling
- Although specific to psycho- and neurotropic properties, a study on a structurally similar compound, 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, showcases the potential of structurally similar quinolinone derivatives in pharmacological research. The study involved comprehensive in vivo testing to determine the sedative and anti-amnesic effects of the compounds (Podolsky et al., 2017).
Anticancer and Antimicrobial Properties
- Derivatives of 3,4-dihydroquinoline-2-one exhibited cytotoxic activities against cancer cell lines and showed inhibitory activity against a panel of bacterial strains. These findings highlight the potential medicinal and therapeutic applications of quinolin-2-one derivatives in treating various diseases (Mahmoud et al., 2018).
Chemical Synthesis and Inhibition Studies
- Research on quinolinone derivatives, such as the synthesis and characterization of quinoxalinone derivatives, and their effects on mild steel corrosion, provide insights into the versatility and application of these compounds in materials science and corrosion inhibition studies (Tazouti et al., 2016).
Eigenschaften
Molekularformel |
C17H16N2O2 |
|---|---|
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16N2O2/c1-21-15-8-6-14(7-9-15)18-11-13-10-12-4-2-3-5-16(12)19-17(13)20/h2-10,18H,11H2,1H3,(H,19,20) |
InChI-Schlüssel |
IMNVQHKWVRAIIQ-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3N=C2O |
SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O |
Kanonische SMILES |
COC1=CC=C(C=C1)NCC2=CC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [(4-anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B293202.png)
![1-[(4-Anilino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetone](/img/structure/B293203.png)
![N-allyl-2-(methylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B293204.png)
![methyl 2-(4-fluorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293208.png)
![methyl 2-benzylidene-7-methyl-3-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B293209.png)
![3-(4-methoxyphenyl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B293211.png)
![4-[2-(3-amino-5-oxopyrazol-4-yl)hydrazinyl]benzenesulfonamide](/img/structure/B293212.png)



![N-[(2-methylphenyl)phenylsulfonio]-N-[(4-methylbenzene)dioxosulfanyl]aminylene](/img/structure/B293220.png)

![2-[(2-Thienylcarbonyl)amino]benzyl 2-thiophenecarboxylate](/img/structure/B293223.png)

